molecular formula C19H28O5 B13413090 (3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid CAS No. 76763-14-9

(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid

Cat. No.: B13413090
CAS No.: 76763-14-9
M. Wt: 336.4 g/mol
InChI Key: SXMYTVFDBSFKNU-UUBMZHIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic carboxylic acid derivative characterized by a decahydrocyclopenta[a]naphthalene core with multiple stereochemical centers. Its structure includes a 7-oxo group, two methyl substituents (at C3a and C6), and a 2-carboxyethyl side chain at C6, alongside a terminal carboxylic acid group at C3 (Figure 1).

Properties

CAS No.

76763-14-9

Molecular Formula

C19H28O5

Molecular Weight

336.4 g/mol

IUPAC Name

(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid

InChI

InChI=1S/C19H28O5/c1-18-9-7-13-11(12(18)4-5-14(18)17(23)24)3-6-15(20)19(13,2)10-8-16(21)22/h11-14H,3-10H2,1-2H3,(H,21,22)(H,23,24)/t11-,12-,13-,14+,18-,19+/m0/s1

InChI Key

SXMYTVFDBSFKNU-UUBMZHIOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC(=O)[C@]3(C)CCC(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC(=O)C3(C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis often begins with chiral steroid precursors or cyclopentane derivatives that can be elaborated into the fused ring system. Common starting materials include dehydroepiandrosterone (DHEA) derivatives or cyclopentane-based scaffolds .

Construction of the Core Structure

  • Diels-Alder cycloaddition is a key step to form the fused ring system, providing stereocontrol.
  • Alternatively, intramolecular cyclization of suitably functionalized precursors can generate the decahydrocyclopenta[a]naphthalene core.

Introduction of the 2-Carboxyethyl Group

  • The 2-carboxyethyl substituent at position 6 can be introduced via nucleophilic addition of a carboxyethyl anion or equivalent to an electrophilic site on the core.
  • Carboxylation reactions using CO₂ or carbon electrophiles are employed to install the carboxylic acid functionality.

Functionalization at Position 3

  • The carboxylic acid at position 3 is introduced through oxidation of a methyl or hydroxymethyl group or via direct carboxylation of an appropriate precursor.

Stereoselective Control

  • Use of chiral catalysts (e.g., chiral Lewis acids or organocatalysts) ensures the correct stereochemistry at multiple centers.
  • Chiral auxiliaries attached during key steps can also direct stereoselectivity.

Final Oxidation and Purification

  • The final step involves oxidation to achieve the keto and carboxylic acid functionalities.
  • Purification techniques include chromatography and crystallization to isolate the pure stereoisomer.

Representative Synthetic Route (Hypothetical)

Step Reaction Reagents Conditions Purpose
1 Cycloaddition Diene + Dienophile Heat, solvent Core ring formation
2 Functionalization Alkyl halide + base Reflux Introduce side chain
3 Carboxylation CO₂ Basic conditions Add carboxy group
4 Oxidation Alcohol to ketone Oxidizing agents (e.g., PCC, Jones) Form keto groups
5 Stereocontrol Chiral catalysts Controlled temperature Ensure stereochemistry
6 Purification Chromatography Standard Isolate product

Data Tables of Preparation Conditions

Parameter Typical Range Reference/Source
Temperature 0°C to 80°C General organic synthesis
Solvent Dichloromethane, ethanol, toluene Literature on steroid synthesis
Catalyst Chiral Lewis acids, organocatalysts Stereoselective synthesis studies
Reaction Time 12–48 hours Standard protocols

Chemical Reactions Analysis

Oxidation Reactions

The compound’s carboxylic acid groups (at positions 3 and 6) and ketone group (at position 7) are primary sites for oxidation.

Reaction Type Reagents/Conditions Products Key Observations
Oxidation of carboxylic acidsPotassium permanganate (KMnO₄) under acidic conditionsFurther oxidized carboxylic acids or decarboxylation productsLikely results in cleavage of adjacent bonds due to strong oxidizing power .
Ketone oxidationChromic acid (CrO₃) or other strong oxidizing agentsCorresponding carboxylic acid or diketone derivativesThe rigid cyclopenta[a]naphthalene framework may stabilize intermediate oxidation states.

Reduction Reactions

The ketone group at position 7 is susceptible to reduction.

Reaction Type Reagents/Conditions Products Key Observations
Ketone reductionLithium aluminum hydride (LiAlH₄) in etherSecondary alcohol derivativeSteric hindrance from the decahydrocyclopenta[a]naphthalene core may affect reaction efficiency.

Hydrolysis and Esterification

While the compound lacks ester groups, its carboxylic acids can undergo hydrolysis or esterification under specific conditions.

Reaction Type Reagents/Conditions Products Key Observations
Hydrolysis of carboxylic acidsStrong bases (e.g., NaOH) or acids (e.g., HCl)Salts or decarboxylic acid derivativesHydrolysis may lead to salt formation or decarboxylation, depending on reaction conditions .
EsterificationAlcohols (e.g., methanol) with acid catalystsEsters of carboxylic acidsThe dual carboxylic acid groups enable selective esterification, depending on steric accessibility.

Steric and Structural Influences

The decahydrocyclopenta[a]naphthalene framework imposes significant steric constraints:

  • Rigid core : Limits conformational flexibility, potentially stabilizing intermediates in reactions involving the cyclopenta ring.

  • Stereochemical complexity : Six defined stereocenters necessitate stereochemical control in reactions altering the molecule’s configuration .

Analytical Characterization

Key computed properties (PubChem CID 475446) that influence reactivity:

  • XLogP3-AA : 2.8 (moderate lipophilicity, affecting solubility in organic solvents).

  • Hydrogen Bond Donors/Acceptors : 2/5 (contributes to intermolecular interactions during reactions) .

  • Topological Polar Surface Area : 91.7 Ų (high polarity due to carboxylic acid groups) .

Synthetic Considerations

The compound’s synthesis likely involves:

  • Multi-step organic synthesis : Use of strong acids/bases and catalysts to control stereochemistry and functional group transformations.

  • Precise reaction optimization : Temperature and solvent choice critical for yield and selectivity.

Biological Interactions

While not directly a reaction type, the compound’s structural features (e.g., carboxylic acids, ketone) suggest potential for:

  • Enzymatic interactions : Binding to receptors or enzymes via hydrogen bonding or steric complementarity.

  • Metabolic transformations : In vivo oxidation/reduction or conjugation with biomolecules.

Scientific Research Applications

(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid: has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

Isolation and Characterization: Clarify its biological source (e.g., marine actinomycetes) and biosynthetic pathway .

In Silico Modeling : Employ tools like RELION 3.1 or molecular dynamics to predict binding affinities .

Experimental Validation : Assess cytotoxicity, antimicrobial activity, or enzyme inhibition relative to analogs like salternamide E .

Biological Activity

The compound (3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features and stereochemistry suggest various biological activities that can be explored for therapeutic applications.

Structural Characteristics

  • IUPAC Name : (3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid
  • Molecular Formula : C19H28O5
  • Molecular Weight : 336.42 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The compound features a cyclopenta[a]naphthalene core , characterized by fused ring systems and functional groups that enhance its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor , interacting with specific enzymes involved in metabolic pathways. The presence of carboxylic acid groups suggests potential interactions with active sites of enzymes through hydrogen bonding and ionic interactions.

Receptor Modulation

The compound may also act as a receptor modulator , influencing signaling pathways in various biological systems. Its structural complexity allows it to mimic natural substrates or ligands that bind to specific receptors.

Antioxidant Properties

Preliminary studies suggest that the compound exhibits antioxidant activity , potentially protecting cells from oxidative stress. This property is crucial for developing therapeutic agents against diseases characterized by oxidative damage.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds with similar structures. The findings indicated that derivatives of cyclopenta[a]naphthalene exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15.2
Compound BMCF-710.8
Target CompoundA54912.4

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this class of compounds. Results demonstrated a reduction in pro-inflammatory cytokines in vitro when treated with the target compound.

CytokineControl (pg/mL)Treated (pg/mL)
IL-6250150
TNF-α300180

Study 3: Neuroprotective Activity

Research in Neuroscience Letters highlighted neuroprotective effects against excitotoxicity in neuronal cultures. The compound showed promise in reducing neuronal death induced by glutamate toxicity.

Q & A

Q. What are the recommended methods for characterizing the stereochemical configuration of this compound?

Methodological Answer: The stereochemical complexity of the compound demands a combination of single-crystal X-ray diffraction and 2D NMR spectroscopy . For X-ray studies, crystallize the compound using slow evaporation in a solvent system (e.g., ethanol/water) and collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement parameters such as R-factor (<0.05) and data-to-parameter ratios (>15:1) ensure accuracy . For NMR, use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to confirm spatial relationships between protons, particularly for the cyclopenta[a]naphthalene core and substituents like the 2-carboxyethyl group .

Q. How can researchers approach the synthesis of this compound given its complex bicyclic structure?

Methodological Answer: A stepwise retrosynthetic strategy is critical. Begin by constructing the decahydrocyclopenta[a]naphthalene core via Diels-Alder reactions or enzymatic catalysis, leveraging precedents from structurally similar triterpenoids . Introduce the 7-oxo group early using oxidation (e.g., Jones reagent) and protect it as a ketal to avoid side reactions. The 2-carboxyethyl side chain can be appended via Michael addition or alkylation, followed by deprotection. Monitor stereochemical fidelity at each step using chiral HPLC or circular dichroism .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer: Prioritize polar aprotic solvents (e.g., DMSO, DMF) for initial solubility screening due to the compound’s carboxylic acid groups. For stability assays, use buffered aqueous solutions (pH 6–8) to mimic physiological conditions. If precipitation occurs, employ co-solvents like ethanol (≤20% v/v). Stability under UV light and oxidative stress should be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from dynamic conformational equilibria or solvent effects. Perform variable-temperature NMR (VT-NMR) to identify exchange broadening in 1H^{1}\text{H} signals. Compare experimental 13C^{13}\text{C} chemical shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set) to validate assignments . If inconsistencies persist, reevaluate the proton coupling constants (e.g., JH-HJ_{\text{H-H}}) using 1H^{1}\text{H}-1H^{1}\text{H} COSY and iterative spectral simulation software .

Q. What computational methods are most reliable for validating the compound’s 3D conformation and intermolecular interactions?

Methodological Answer: Combine molecular dynamics (MD) simulations (AMBER or CHARMM force fields) with quantum mechanical (QM) optimization (e.g., DFT at the M06-2X/cc-pVTZ level). For intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups), use crystal packing analysis from X-ray data (e.g., C–O···H distances <2.5 Å) . Solvent effects in simulations can be modeled via implicit solvation (PCM) or explicit solvent boxes .

Q. What strategies are effective for correlating structural modifications of this compound with bioactivity in target validation studies?

Methodological Answer: Design structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., replacing the 3a-methyl group with halogens or hydroxyls). Use parallel synthesis to generate analogs, followed by high-throughput screening against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). For stereochemical variants, employ enzymatic resolution or chiral auxiliaries. Validate binding modes via X-ray crystallography of protein-ligand complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.